molecular formula C13H17NO2S B14254277 Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- CAS No. 212326-97-1

Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14254277
CAS No.: 212326-97-1
M. Wt: 251.35 g/mol
InChI Key: PYSRXJIWGMASCP-UHFFFAOYSA-N
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Description

Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a dicarboxylic acid or its derivative can lead to the formation of the pyrrolidine ring. Subsequent functionalization steps introduce the 3-methyl-4-methylene and 1-[(4-methylphenyl)sulfonyl] groups.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols for substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, amines, or thiols.

Scientific Research Applications

Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

  • Pyrrolidine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-4,4-diphenyl-
  • Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-

Comparison: Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

212326-97-1

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

3-methyl-4-methylidene-1-(4-methylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C13H17NO2S/c1-10-4-6-13(7-5-10)17(15,16)14-8-11(2)12(3)9-14/h4-7,12H,2,8-9H2,1,3H3

InChI Key

PYSRXJIWGMASCP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1=C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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